Glycyrrhizin
Overview
Description
Glycyrrhizin, also known as glycyrrhizic acid, is the chief sweet-tasting constituent of Glycyrrhiza glabra (liquorice) root . Structurally, it is a saponin used as an emulsifier and gel-forming agent in foodstuffs and cosmetics . Its aglycone is enoxolone . It’s a triterpenoid saponin that is the glucosiduronide derivative of 3beta-hydroxy-11-oxoolean-12-en-30-oic acid .
Synthesis Analysis
This compound biosynthesis involves several enzymes, including cytochrome P450s and glycosyltransferases . A study identified 16 enzymes of the 18 total steps of the this compound skeleton synthesis pathway . Another study revealed differences in flavonoid and terpenoid synthesis between Glycyrrhiza uralensis (licorice) leaves and roots .
Molecular Structure Analysis
The molecular formula of this compound is C42H62O16 . The structure of this compound has been analyzed using spectroscopic and molecular dynamics characterization . Further studies have been conducted to understand the flavonoid and triterpenoid synthesis in Glycyrrhiza uralensis .
Chemical Reactions Analysis
After oral ingestion, this compound is hydrolyzed to 18β-glycyrrhetinic acid (enoxolone) by intestinal bacteria . After absorption from the gut, 18β-glycyrrhetinic acid is metabolized to 3β-monoglucuronyl-18β-glycyrrhetinic acid in the liver .
Physical and Chemical Properties Analysis
This compound has a molar mass of 822.942 g·mol−1 . It is soluble in water at 1–10 mg/mL (20 °C) . More detailed physicochemical characterization of this compound can be found in various studies .
Scientific Research Applications
1. Glycyrrhizin and Glycyrrhiza Uralensis
This compound, derived from Glycyrrhiza uralensis Fisch (licorice), is not only a natural sweetener but also has significant pharmaceutical applications. Research has identified genes that may contribute to the biosynthesis of this compound, potentially linked to its anti-tumor and detoxifying activities. This study contributes to understanding the genetic foundation of Glycyrrhiza uralensis Fisch's pharmaceutical uses (Kim et al., 2011).
2. This compound in Topical Drug Delivery
This compound has been incorporated into unsaturated fatty acid vesicles to enhance its antioxidant activity when used topically. This natural compound, known for its anti-inflammatory properties, showed improved percutaneous permeation and biocompatibility in human studies, suggesting potential in treating topical diseases (Cristiano et al., 2021).
3. Neuroprotective Effects
This compound demonstrates therapeutic potential against various neurological disorders, attributed to its inhibition of HMGB1 expression and release, and downregulation of inflammatory cytokines. Its effectiveness spans conditions like traumatic brain injury, neuroinflammation, epileptic seizures, Alzheimer's disease, Parkinson's disease, and multiple sclerosis (Paudel et al., 2020).
4. Impact on Cell Membrane Permeability and Elasticity
This compound affects the functional properties of biomembranes, increasing permeability and decreasing elasticity, which provides insight into its mechanism of enhancing bioavailability of certain drugs (Selyutina et al., 2016).
5. Antioxidant Properties
This compound has shown capabilities as an antioxidant, particularly against 1,1-diphenyl-2-picrylhydrazyl (DPPH) radicals, which may contribute to its therapeutic application in chronic liver diseases (Imai et al., 2013).
6. This compound in Treating Metabolic Syndrome
In a study on rats with metabolic syndrome, this compound administration led to improved insulin resistance, reduced hyperglycemia and dyslipidemia, and lowered oxidative stress. This indicates this compound's potential in addressing complications of metabolic syndrome (Sil, Ray, & Chakraborti, 2013).
7. Effects on Gut Hypoxia and Reperfusion Injury
This compound demonstrated protective effects in a model of ischemia/reperfusion injury of the gut, reducing inflammatory responses and oxidative stress markers. This study suggests this compound's potential in mitigating gut tissue injury caused by ischemia/reperfusion (Di Paola et al., 2009).
8. This compound's Antiviral Properties
This compound exhibits antiviral effects against various viruses, including HIV, hepatitis B and C viruses, and SARS-coronavirus. Its broad antiviral activity makes it a significant compound in the study and treatment of viral infections (Fiore et al., 2007).
Mechanism of Action
Target of Action
Glycyrrhizin, a triterpenoid saponin extracted from the root of the licorice plant, Glycyrrhiza glabra , has been found to interact with several targets. One of the primary targets of this compound is the mitogen-activated protein kinase 3 (MAPK3) . This protein plays a crucial role in various cellular functions, including cell growth, differentiation, and response to inflammatory signals .
Mode of Action
This compound interacts with its targets, leading to a series of changes at the molecular level. For instance, it has been found to inhibit the activity of the Hmgb1 and NF-κB signaling pathways . These pathways play a significant role in the regulation of inflammatory responses. By attenuating their activity, this compound can exert anti-inflammatory effects . Additionally, this compound induces the activation of tumor-suppressor p53 and inhibits the phosphorylation of mitogen-activated protein kinase (MAPK), ERK, and epidermal growth factor receptor (EGFR), thereby inhibiting cancer cell metastasis and proliferation .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the This compound biosynthesis pathway , where it is converted from an intermediate beta-amyrin compound . This compound also influences the MAPK/STAT3/AKT signaling pathway , which plays a crucial role in cell proliferation, differentiation, and apoptosis .
Pharmacokinetics
After oral ingestion, this compound is hydrolyzed to 18β-glycyrrhetinic acid (enoxolone) by intestinal bacteria. After absorption from the gut, 18β-glycyrrhetinic acid is metabolized to 3β-monoglucuronyl-18β-glycyrrhetinic acid in the liver . This metabolite circulates in the bloodstream. Its oral bioavailability is poor, and most of it is eliminated by bile and only a minor part (031–067%) by urine .
Result of Action
The action of this compound at the molecular and cellular levels leads to several effects. It has been found to increase the elasticity of human erythrocyte membranes and slow down the process of hemolysis . This compound can also reduce the fluidity of the cell membrane, which reduces intercellular fusion, thus inhibiting the spread of HIV across cells .
Action Environment
Environmental factors can significantly influence the action of this compound. Studies have shown that different environmental conditions can dramatically influence the production of secondary metabolites and antioxidant capacity of G. glabra . Moreover, the effects of this compound on radical particles produced when exposed to UV radiation have also been studied .
Future Directions
Recent advances in the pharmacological activities of Glycyrrhizin suggest its potential as a natural alternative for current therapy to exterminate new emerging disorders with mild side effects . The focus of future research is on the molecular mechanism of licorice extracts and their pharmacologic activities . There is also interest in developing novel analogs and nano-formulations of these compounds to overcome their low bioavailability and poor aqueous solubility .
Biochemical Analysis
Biochemical Properties
Glycyrrhizin demonstrates diverse medicinal properties, including anti-inflammatory, antibacterial, antiviral, antitumor, immunomodulatory, intestinal environment maintenance, and liver protection effects . After oral ingestion, this compound is hydrolyzed to 18β-glycyrrhetinic acid (enoxolone) by intestinal bacteria . After absorption from the gut, 18β-glycyrrhetinic acid is metabolized to 3β-monoglucuronyl-18β-glycyrrhetinic acid in the liver .
Cellular Effects
This compound demonstrates a broad spectrum of antibacterial activity via inhibiting the growth of bacteria by targeting bacterial enzymes, impacting cell membrane formation, and altering membrane permeability . Moreover, this compound can also bolster host immunity by activating pertinent immune pathways, thereby enhancing pathogen clearance .
Molecular Mechanism
This compound’s anti-inflammatory effect is generated via suppression of TNF alpha and caspase 3 . It also inhibits the translocation of NFkB into the nuclei and conjugates free radicals . Some studies have shown a this compound-driven inhibition of CD4+ T cell proliferation via JNK, ERK, and PI3K/AKT .
Temporal Effects in Laboratory Settings
Treatment with this compound reduced oxidative stress, hepatic inflammation, and apoptotic cell death in fructose-fed rats . The results suggest that this compound possesses therapeutic potential against hepatocellular damage in metabolic syndrome .
Dosage Effects in Animal Models
This compound has shown anti-inflammatory and antiarthritic activity in animal studies, which may be due to prostaglandin E2 inhibitory qualities demonstrated by several this compound analogs . Japanese researchers found that licorice could aid in the clearance of excess immune complexes in mice with systemic lupus erythematosus .
Metabolic Pathways
In the this compound pathway, β-amyrin is oxidized at the C-11 position by the cytochrome P450 monooxygenase CYP88D6 to 11-oxo-β-amyrin (Seki et al. 2008), which is then oxidized at the C-30 position to glycyrrhetinic acid by CYP72A154 (Seki et al. 2011) .
Transport and Distribution
This compound was found to be a substrate of OATP1B1 and OATP1B3, rather than that of other human hepatic uptake solute carrier (SLC) transporters .
Subcellular Localization
It is known that this compound and its metabolites circulate in the bloodstream after absorption from the gut
Properties
IUPAC Name |
6-[6-carboxy-2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLVUJXQOOQHMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H62O16 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50859641 | |
Record name | 29-Hydroxy-11,29-dioxoolean-12-en-3-yl 2-O-hexopyranuronosylhexopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50859641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
822.9 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycyrrhizin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029843 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
970.00 to 972.00 °C. @ 760.00 mm Hg | |
Details | The Good Scents Company Information System | |
Record name | Glycyrrhizin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029843 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1405-86-3 | |
Record name | glycyrrhizin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | glycyrrhizin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=234419 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycyrrhizin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029843 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
220 °C | |
Record name | Glycyrrhizin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029843 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
- A: Glycyrrhizin exhibits anti-inflammatory effects by inhibiting the high mobility group box-1 protein (HMGB1) and its receptors, RAGE and TLR4. This, in turn, suppresses downstream signaling pathways such as NF-κB, JNK, and ERK1/2, ultimately reducing the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [, ]
A: this compound has been shown to upregulate SIRT1 expression, which subsequently inhibits STAT3 phosphorylation and acetylation. This modulation of the SIRT1-STAT3 axis contributes to the suppression of keratinocyte proliferation and the production of pro-inflammatory cytokines, thus ameliorating psoriasis symptoms. []
- A: The sugar moiety of this compound, composed of two glucuronic acids, is responsible for its sweet taste and contributes to reducing its side effects compared to its aglycone, glycyrrhetinic acid. []
A: this compound exists as two isomers, 18α and 18β. Research suggests that the α-isomer might be safer due to lower systemic exposure to the active metabolites, glycyrrhetinic acid and 3-monoglucuronyl-glycyrrhetinic acid, which are associated with pseudoaldosteronism. []
- A: Liposomal encapsulation is one strategy being explored to improve this compound delivery and target specific tissues, enhancing its therapeutic efficacy and potentially minimizing side effects. []
- A: High-performance liquid chromatography (HPLC) coupled with UV detection is the most frequently used technique for quantifying this compound in various matrices, including plant extracts, pharmaceutical formulations, and biological samples. [, , , ]
A: Besides HPLC, researchers have explored high-performance thin-layer chromatography (HPTLC) for quantifying this compound in herbal formulations, demonstrating its potential as a simple and cost-effective analytical tool. [, ]
A: Pressurized liquid extraction (PLE) using methanol as solvent has been shown to be an efficient method for extracting this compound from licorice root, offering advantages over traditional extraction techniques like ultrasonication. []
- A: While the provided research does not delve into detailed dissolution studies, it highlights the challenge of this compound's tendency to form gels at high aqueous concentrations, which can impact its solubility and bioavailability. []
- A: Analytical methods for quantifying this compound, particularly HPLC and HPTLC methods, are validated for parameters such as linearity, selectivity, limits of detection and quantification, precision, accuracy, recovery, and robustness to ensure reliability and reproducibility of the results. [, , ]
- A: The development and validation of analytical methods like HPLC and HPTLC play a crucial role in quality control and assurance of this compound-containing products. These methods ensure the accurate quantification of this compound and help monitor the presence of impurities or degradation products. [, , ]
- A: this compound, extracted from licorice root, has a long history of medicinal use, dating back thousands of years in traditional Chinese and Ayurvedic medicine. It has been traditionally used to treat various ailments, including respiratory and digestive issues. [, ]
A: this compound gained recognition for its anti-inflammatory properties in the mid-20th century, leading to its use in treating allergy inflammation in Japan since 1948. Its hepatoprotective effects were recognized later, leading to its application in treating chronic hepatitis in Japan since 1979. []
- A: this compound research benefits from collaborations between disciplines like pharmacology, pharmacognosy, analytical chemistry, and medicine, enabling a comprehensive understanding of its properties, mechanisms, and applications. For example, the identification of specific enzymes involved in this compound biosynthesis, like UGT73P12, requires expertise from both plant biochemistry and molecular biology. [] Moreover, developing novel drug delivery systems, such as liposomal encapsulation, necessitates collaboration between pharmaceutical sciences and nanotechnology. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.